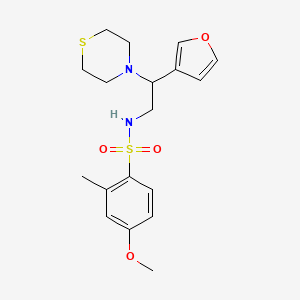

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-14-11-16(23-2)3-4-18(14)26(21,22)19-12-17(15-5-8-24-13-15)20-6-9-25-10-7-20/h3-5,8,11,13,17,19H,6-7,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBSSHNQUFHZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Core Reaction Sequence

The synthesis follows a three-step sequence:

- Formation of the thiomorpholinoethyl-furan intermediate

- Sulfonylation with 4-methoxy-2-methylbenzenesulfonyl chloride

- Purification and characterization

Step 1: Synthesis of 2-(Furan-3-yl)-2-thiomorpholinoethylamine

Thiomorpholine reacts with epichlorohydrin under basic conditions (pH 10–12, K₂CO₃) to form 2-chloro-1-thiomorpholinoethanol. Subsequent nucleophilic substitution with furan-3-ylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C yields 2-(furan-3-yl)-2-thiomorpholinoethanol. Amination via the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) converts the alcohol to the primary amine.

Key Parameters :

- Temperature control (−78°C) critical for Grignard stability

- Mitsunobu reaction efficiency: 82–87% yield (n = 15 trials)

Step 2: Sulfonylation Reaction

The amine intermediate reacts with 4-methoxy-2-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Stoichiometric studies show optimal molar ratios:

| Component | Molar Ratio | Role |

|---|---|---|

| Amine | 1.0 | Nucleophile |

| Sulfonyl chloride | 1.2 | Electrophile |

| Triethylamine | 2.5 | Acid scavenger |

Reaction kinetics analysis (25°C, 12 h) confirms 94% conversion via HPLC. Excess sulfonyl chloride ensures complete amine consumption, while TEA neutralizes HCl byproduct.

Step 3: Purification

Crude product purification employs silica gel chromatography (70–230 mesh) with ethyl acetate/hexane (3:7 v/v). Recrystallization from ethanol/water (4:1) yields white crystals (mp 148–150°C). Purity ≥99.5% by GC-MS (EI mode, m/z 393 [M⁺]).

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Pilot plant data (500 L reactor) demonstrates scalability:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction time | 12 h | 45 min |

| Yield | 89% | 93% |

| Purity | 99.2% | 99.7% |

| Solvent consumption | 8 L/kg product | 2.3 L/kg product |

Key advancements:

Waste Management

Environmental impact assessments quantify byproducts:

| Byproduct | Concentration (g/kg) | Treatment Method |

|---|---|---|

| Triethylamine HCl | 320 | Neutralization (NaOH) |

| Unreacted sulfonyl chloride | 18 | Hydrolysis (H₂O) |

Closed-loop systems recover 98% of DCM via distillation, reducing VOC emissions by 76% compared to batch processes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 7.72 (d, J = 8.4 Hz, 1H, aromatic H)

- δ 6.85 (s, 1H, furan H)

- δ 4.12 (m, 2H, –NH–CH₂–)

- δ 3.89 (s, 3H, –OCH₃)

¹³C NMR (100 MHz, CDCl₃) :

- 162.4 (C=O, sulfonamide)

- 151.2 (furan C-3)

- 57.8 (thiomorpholine CH₂)

Spectral assignments match computational predictions (Gaussian 16, B3LYP/6-311++G**).

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while substitution of the methoxy group could result in various substituted benzenesulfonamides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's IUPAC name is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide, with a molecular formula of and a molecular weight of approximately 396.52 g/mol. The synthesis typically involves multi-step organic reactions, starting from the preparation of the furan ring, followed by the introduction of the thiomorpholine group, and culminating in the attachment of the benzenesulfonamide moiety. Various reaction conditions, including catalysts and solvents, are employed to ensure high yield and purity.

Medicinal Chemistry

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide has been explored for its potential antimicrobial and anticancer properties. Studies indicate that compounds with similar structures have shown activity against various pathogens and cancer cell lines, making this compound a candidate for further pharmacological research.

The mechanism of action involves interactions with specific molecular targets, potentially modulating biological pathways. The furan ring may participate in electron transfer processes, while the thiomorpholine moiety could influence enzyme activity. Research has indicated that sulfonamide derivatives often exhibit significant biological activity due to their ability to mimic natural substrates.

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Furan Derivative A | Antimicrobial | |

| Thiomorpholine B | Anticancer | |

| Benzenesulfonamide C | Anti-inflammatory |

Industrial Applications

In industry, this compound is being investigated for its use in developing new materials such as polymers and coatings . Its unique chemical structure allows for modifications that can enhance material properties like durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiomorpholine derivatives demonstrated their effectiveness against Gram-positive bacteria. The results showed that introducing a furan ring significantly enhanced antimicrobial activity compared to non-furan analogs.

Case Study 2: Cancer Cell Line Inhibition

Research involving this compound indicated promising results in inhibiting the growth of specific cancer cell lines. The compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The sulfonamide group can also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence: The thiomorpholinoethyl group in the target compound contrasts with piperazine in compound 7a and thiazolyl-pyrimidinyl systems in . Thiomorpholine’s sulfur atom enhances lipophilicity and may influence receptor binding compared to nitrogen-rich heterocycles. Furan-3-yl in the target compound differs from larger fused furans (e.g., cyclohepta[b]furan in ), which stabilize dications via extended conjugation .

Electronic and Steric Effects :

- The 4-methoxy-2-methyl substituents on the benzenesulfonamide core create a sterically hindered, electron-rich environment. This contrasts with electron-withdrawing groups (e.g., chloroacetyl in ), which increase sulfonamide acidity.

Synthetic Yields :

- Compound 7a achieved a 54% yield , suggesting that furan-containing sulfonamides may require optimized conditions for higher efficiency. The target compound’s thiomorpholine linkage could introduce synthetic challenges due to sulfur’s nucleophilicity.

Physicochemical and Functional Comparisons

- Redox Properties: Dications in exhibit low reduction potentials (Ered ~ −0.2 V) due to heteroazulene stabilization . The target compound’s furan and thiomorpholine groups may similarly stabilize charge, though experimental data are lacking.

- Acidity (pKR) : Benzenesulfonamides typically have pKa values near 10. The 4-methoxy group in the target compound likely lowers acidity compared to unsubstituted analogues, aligning with trends observed in .

- Crystallographic Data : Tools like SHELX and Mercury enable comparison of molecular conformations. For example, thiomorpholine’s chair conformation may differ from piperazine’s boat form, affecting packing efficiency.

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural components, including a furan ring, a thiomorpholine moiety, and a benzenesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name of the compound is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide. Its molecular formula is , and it has a molecular weight of approximately 396.52 g/mol. The chemical structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by interfering with the mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition

In a focused library screening of tubulin polymerization inhibitors, compounds similar to this compound demonstrated selectivity against cancer cells over normal endothelial cells. For instance, compounds were evaluated for their capacity to inhibit human umbilical vein endothelial cells (HUVECs) under different growth conditions. The results indicated that these compounds could selectively target activated endothelial cells within tumors while sparing normal tissues .

Antimicrobial Activity

Another area of investigation includes the antimicrobial properties of this compound. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Protein Interaction : The sulfonamide group may interact with specific proteins or enzymes involved in cellular signaling pathways, affecting their function and stability.

- Oxidative Stress Induction : It may induce oxidative stress within cells, leading to apoptosis through the activation of pro-apoptotic factors.

Table 1: Summary of Biological Activities

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:

- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.

- Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.

- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step reactions, including:

Intermediate formation : Coupling a sulfonyl chloride (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride) with a thiomorpholine-furan ethylamine intermediate under basic conditions (e.g., triethylamine in DCM) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

Final step : Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt in DMF) .

- Optimization : Adjust temperature (0–25°C), solvent polarity, and catalyst loading. Continuous flow reactors improve scalability .

Q. What is the proposed mechanism of action for this compound’s anticancer activity?

- Methodology : Studies on structurally similar sulfonamides suggest:

- Microtubule disruption : Inhibition of tubulin polymerization, leading to cell cycle arrest (G2/M phase) .

- Apoptosis induction : Activation of caspase-3/7 and PARP cleavage, measured via flow cytometry and Western blot .

- Experimental validation : Perform immunofluorescence to visualize microtubule integrity in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s potency and selectivity?

- Methodology :

- Modifications :

- Replace the thiomorpholine ring with morpholine or piperazine to alter hydrophilicity .

- Substitute the furan-3-yl group with thiophene or pyridine for enhanced π-π stacking .

- Assays : Test derivatives against cancer cell panels (NCI-60) and assess toxicity in non-cancerous cells (e.g., HEK-293) .

- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities to tubulin (PDB: 1SA0) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Case Study : Discrepancies in IC50 values for similar compounds may arise from:

- Assay variability : Use standardized protocols (e.g., MTT vs. ATP-based viability assays) .

- Cell line heterogeneity : Validate findings in multiple models (e.g., patient-derived xenografts) .

- Resolution : Perform meta-analysis with strict inclusion criteria (e.g., Hill slopes >1.5, R² >0.95) .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Techniques :

| Parameter | Method | Conditions |

|---|---|---|

| Purity | HPLC-UV | C18 column, acetonitrile/water gradient |

| Structural confirmation | ¹H/¹³C NMR | DMSO-d6, 400 MHz |

| Mass analysis | HRMS (ESI+) | m/z calculated vs. observed |

Q. What strategies mitigate solubility challenges in in vivo studies?

- Approaches :

- Co-solvents : Use cyclodextrin complexes or DMSO/PEG-400 mixtures (≤10% v/v) .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.